molecular formula C9H14N2O3S B14844537 N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide

N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide

Cat. No.: B14844537
M. Wt: 230.29 g/mol
InChI Key: STNAVRRVTOBFCB-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(Dimethylamino)-6-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2-(Dimethylamino)-6-hydroxyaniline+Methanesulfonyl chlorideThis compound+HCl\text{2-(Dimethylamino)-6-hydroxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(Dimethylamino)-6-hydroxyaniline+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of folate metabolism, disruption of cell wall synthesis, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

    N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A derivative with additional functional groups that enhance its reactivity.

    tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Another sulfonamide derivative used in organic synthesis.

Uniqueness

N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both dimethylamino and hydroxy groups, which confer specific chemical reactivity and biological activity. These functional groups allow the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[2-(dimethylamino)-6-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-11(2)7-5-4-6-8(12)9(7)10-15(3,13)14/h4-6,10,12H,1-3H3

InChI Key

STNAVRRVTOBFCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)NS(=O)(=O)C

Origin of Product

United States

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